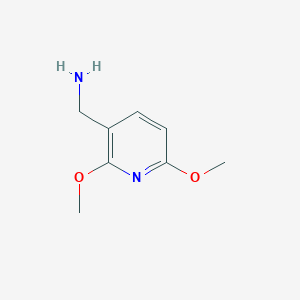

(2,6-Dimethoxypyridin-3-yl)methanamine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,6-dimethoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)8(10-7)12-2/h3-4H,5,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQDHXCFHMBVTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1)CN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735236 | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851773-56-3 | |

| Record name | 2,6-Dimethoxy-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851773-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2,6-Dimethoxypyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategic Pathways for 2,6 Dimethoxypyridin 3 Yl Methanamine

Precursor-Driven Synthesis of (2,6-Dimethoxypyridin-3-yl)methanamine

Synthesis from 2,6-Dichloropyridine-3-carboxylate Derivatives

A common and effective pathway commences with 2,6-dichloropyridine-3-carboxylate derivatives, such as methyl 2,6-dichloropyridine-3-carboxylate. biosynth.com This multi-step approach involves the sequential substitution of the chloro groups and modification of the carboxylate function.

The general sequence is as follows:

Double Nucleophilic Aromatic Substitution (SNAr): The precursor, methyl 2,6-dichloropyridine-3-carboxylate, is treated with a strong nucleophile, sodium methoxide (B1231860). This reaction replaces both chlorine atoms with methoxy (B1213986) groups, yielding methyl 2,6-dimethoxypyridine-3-carboxylate. The electron-deficient nature of the pyridine (B92270) ring facilitates this substitution. nih.gov

Amidation: The resulting ester is converted into the corresponding primary amide, 2,6-dimethoxynicotinamide. This transformation is typically achieved by reacting the ester with ammonia (B1221849).

Reduction of Amide: The final step is the reduction of the amide group to the desired primary amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is commonly employed to convert the carboxamide into a methanamine group, affording this compound.

Table 1: Synthetic Route from Methyl 2,6-Dichloropyridine-3-carboxylate

| Step | Starting Material | Reagents and Conditions | Intermediate/Product | Key Transformation |

|---|---|---|---|---|

| 1 | Methyl 2,6-dichloropyridine-3-carboxylate | Sodium methoxide (CH3ONa) in Methanol (CH3OH) | Methyl 2,6-dimethoxypyridine-3-carboxylate | Nucleophilic Aromatic Substitution |

| 2 | Methyl 2,6-dimethoxypyridine-3-carboxylate | Ammonia (NH3) | 2,6-Dimethoxynicotinamide | Amidation |

Synthesis from 5,6-Dimethoxynicotinonitrile and Related Intermediates

An alternative strategy begins with 2,6-dimethoxynicotinonitrile (also known as 5,6-dimethoxynicotinonitrile). This precursor already contains the required dimethoxy-substituted pyridine core, simplifying the synthesis to a single key reduction step.

The synthesis involves the direct reduction of the nitrile functional group to a primary amine. This can be accomplished using several methods:

Catalytic Hydrogenation: The nitrile is subjected to hydrogenation using a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.

Chemical Reduction: Potent hydride reagents like lithium aluminum hydride (LiAlH4) in an ethereal solvent can effectively reduce the nitrile to the methanamine.

This pathway is highly efficient due to its directness, provided the starting nitrile is readily available.

Alternative Synthetic Routes to the this compound Core

Other synthetic routes can be devised by altering the sequence of functional group installations. One such alternative involves introducing the methoxy groups at a later stage.

A plausible, though less common, route could start from (2,6-dichloropyridin-3-yl)methanamine. bldpharm.com This intermediate would then undergo a double nucleophilic aromatic substitution reaction with sodium methoxide to replace the two chlorine atoms with methoxy groups, directly yielding the final product. The feasibility of this route depends on the stability of the methanamine group under the strongly basic conditions required for the SNAr reaction.

Key Reaction Transformations in the Fabrication of this compound

The successful synthesis of this compound hinges on the effective execution of specific classes of chemical reactions.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a cornerstone reaction in the synthesis of substituted pyridines. nih.govpressbooks.pub The pyridine ring is inherently electron-deficient, which makes it susceptible to attack by nucleophiles, particularly when activated by electron-withdrawing groups and bearing good leaving groups like halides. pressbooks.pub

In the context of synthesizing the target compound from 2,6-dichloropyridine (B45657) derivatives, the reaction proceeds via a well-established mechanism:

Nucleophilic Attack: The methoxide ion (CH3O-) attacks one of the carbon atoms bearing a chlorine atom (C2 or C6).

Formation of Meisenheimer Complex: This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.pub The negative charge is delocalized over the pyridine ring, particularly onto the electronegative nitrogen atom.

Elimination of Leaving Group: Aromaticity is restored by the expulsion of the chloride ion, which is a good leaving group.

This process is repeated at the second chlorinated position to yield the 2,6-dimethoxy product. The presence of a substituent at the 3-position can influence the regioselectivity of the substitution. researchgate.net

Reductive Amination and Other Methanamine-Forming Reductions

The formation of the methanamine side chain is another critical transformation. This can be achieved through various reductive processes, including reductive amination or the direct reduction of amides and nitriles. libretexts.orgorganic-chemistry.org

Reductive Amination: This powerful method converts a carbonyl group into an amine. researchgate.netrsc.org The synthesis would first require the preparation of 2,6-dimethoxypyridine-3-carbaldehyde. This aldehyde can be reacted with ammonia to form an intermediate imine, which is then reduced in situ to the primary amine. libretexts.org Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov

Table 2: Comparison of Methanamine-Forming Reductions

| Method | Precursor Functional Group | Typical Reagents | Product Functional Group | Notes |

|---|---|---|---|---|

| Amide Reduction | Carboxamide (-CONH2) | Lithium aluminum hydride (LiAlH4) | Methanamine (-CH2NH2) | High-yielding but requires a potent, non-selective reducing agent. |

| Nitrile Reduction | Nitrile (-CN) | H2/Raney Ni, LiAlH4 | Methanamine (-CH2NH2) | A direct and efficient route. |

Reduction of Amides and Nitriles: As detailed in sections 2.1.1 and 2.1.2, the direct reduction of carboxamides or nitriles is a primary strategy for installing the methanamine group. Lithium aluminum hydride is a highly effective reagent for both transformations, offering a reliable method to obtain the target compound from appropriately functionalized precursors.

Transition Metal-Catalyzed Coupling Reactions in Pyridine Functionalization

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they are extensively used in the functionalization of heterocyclic systems like pyridine. rsc.orgnih.gov Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the introduction of various substituents onto the pyridine core, although the electron-deficient nature of the pyridine ring can present challenges. researchgate.net

The Suzuki-Miyaura reaction , which couples an organoboron reagent with an organic halide, is a versatile method for creating C-C bonds. nih.gov For a substrate like a halogenated 2,6-dimethoxypyridine (B38085), this reaction can be used to introduce an aryl or vinyl group. The choice of catalyst, ligand, and base is crucial for achieving high yields. researchgate.net For instance, palladium complexes with phosphine (B1218219) ligands are commonly employed. The inherent electronic properties of the pyridine ring often direct these couplings to the C2, C4, or C6 positions. nih.gov

The Heck reaction facilitates the vinylation of aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction would be instrumental in introducing an alkene moiety at the 3-position of a suitably halogenated 2,6-dimethoxypyridine, which could then be further elaborated to the desired aminomethyl group. The reaction is typically catalyzed by a palladium species and requires a base. wikipedia.org

The Sonogashira coupling of terminal alkynes with aryl or vinyl halides offers a direct route to arylalkynes. wikipedia.orgorganic-chemistry.org This method could be employed to install an alkyne at the 3-position of the 2,6-dimethoxypyridine ring, which can subsequently be reduced to form the aminomethyl group. The reaction typically uses a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.orglibretexts.org

| Reaction | Reactants | Typical Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Organoboron Reagent | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | C(sp²)–C(sp²) or C(sp²)–C(sp³) |

| Heck Reaction | Aryl/Vinyl Halide + Alkene | Pd Catalyst (e.g., Pd(OAc)₂), Base | C(sp²)–C(sp²) |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd Catalyst, Cu(I) Co-catalyst, Base | C(sp²)–C(sp) |

Application of Organometallic Reagents for Carbon-Carbon Bond Formation

Organometallic reagents, such as organolithium and Grignard reagents, are powerful nucleophiles used for forming carbon-carbon bonds. msu.edu Their application in pyridine chemistry allows for direct functionalization through nucleophilic addition or substitution pathways.

A key strategy for introducing functionality at a specific position on an aromatic ring is Directed ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.org In this approach, a directing metalation group (DMG) on the ring coordinates to an organolithium reagent (like n-butyllithium), facilitating the deprotonation of the adjacent ortho position. wikipedia.orgbaranlab.org The resulting aryllithium species can then react with an electrophile to introduce a new substituent with high regioselectivity. For the 2,6-dimethoxypyridine system, the methoxy groups can potentially act as DMGs, directing lithiation to the C3 or C5 positions. Subsequent reaction with an appropriate electrophile, such as N,N-dimethylformamide (DMF) to install a formyl group, or with a cyanating agent, would provide a precursor for the target aminomethyl group.

Grignard reagents (RMgX) are another class of indispensable organometallic compounds. masterorganicchemistry.com They are commonly used for addition to carbonyl groups. libretexts.org A plausible synthetic route to this compound could involve the preparation of 2,6-dimethoxypyridine-3-carbonitrile (B54238) or 2,6-dimethoxypyridine-3-carboxaldehyde. The nitrile or aldehyde could then be reduced to the target amine. Alternatively, a Grignard reagent could be prepared from a halogenated 2,6-dimethoxypyridine and subsequently reacted with an electrophile to build the C3 side chain. scispace.com

Advancements in Synthetic Approaches for this compound

Recent progress in synthetic chemistry has focused on improving the efficiency, selectivity, and environmental footprint of chemical transformations. These advancements are directly applicable to the synthesis of complex molecules like this compound.

Regiochemical Control in Functionalization Reactions

Achieving the correct substitution pattern on the pyridine ring is a critical challenge. As mentioned, Directed ortho-Metalation (DoM) provides excellent regiocontrol due to the directing effect of existing functional groups. uwindsor.ca The methoxy groups in 2,6-dimethoxypyridine are moderate directing groups, and their ability to chelate the lithium cation can direct deprotonation specifically to the C3 position. scribd.com

In transition metal-catalyzed reactions, regioselectivity is governed by a combination of electronic and steric factors. nih.gov For pyridines, oxidative addition of the palladium catalyst is generally favored at the electron-deficient C2, C6, and C4 positions. nih.govnih.gov Therefore, to functionalize the C3 position via cross-coupling, a pre-functionalized substrate, such as 3-bromo-2,6-dimethoxypyridine, is required. The electronic influence of the two methoxy groups at C2 and C6 makes the C3 position more electron-rich compared to an unsubstituted pyridine, which can influence its reactivity in certain electrophilic substitution reactions.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

The success of any synthetic protocol often hinges on the careful optimization of reaction parameters. For transition metal-catalyzed couplings, key variables include the choice of catalyst precursor, ligand, base, solvent, and temperature. researchgate.net For example, in Suzuki-Miyaura reactions involving heteroaryl halides, the selection of a suitable phosphine ligand is critical to prevent catalyst deactivation and promote efficient cross-coupling. acs.orgmdpi.com Similarly, the choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent (e.g., dioxane, toluene, DMF) can dramatically impact reaction rates and yields. acs.org

| Parameter | Options | Impact on Reaction |

|---|---|---|

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Affects catalyst activity and stability. |

| Ligand | Triphenylphosphine, Buchwald ligands, N-heterocyclic carbenes (NHCs) | Influences catalyst efficiency, stability, and selectivity. |

| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, K₃PO₄ | Essential for the transmetalation step and neutralizing acidic byproducts. |

| Solvent | Toluene, Dioxane, DMF, Water/Organic mixtures | Affects solubility of reagents and catalyst performance. |

| Temperature | Room temperature to reflux | Controls reaction rate; higher temperatures can lead to side reactions. |

Expedited Synthesis Techniques (e.g., Microwave-Assisted Reactions)

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. davidpublisher.com The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to increased product yields and purities by minimizing the formation of side products. mdpi.comnih.gov This is attributed to the efficient and rapid heating of the reaction mixture. Many transition metal-catalyzed reactions, including Suzuki, Heck, and Sonogashira couplings, have been successfully adapted to microwave conditions. organic-chemistry.orgnih.gov The synthesis of functionalized pyridines and other heterocycles has been shown to benefit significantly from this technology, making it a highly attractive approach for the expedited synthesis of this compound and its intermediates. davidpublisher.commdpi.com

Chemical Reactivity and Diverse Derivatization of 2,6 Dimethoxypyridin 3 Yl Methanamine

Functionalization of the Methanamine Moiety

The primary amine group attached to the methylene (B1212753) bridge is a key site for a multitude of chemical reactions, including acylations, alkylations, condensations, and oxidative transformations. These reactions provide straightforward pathways to introduce new functional groups and build molecular complexity.

The primary amine of (2,6-Dimethoxypyridin-3-yl)methanamine readily undergoes acylation with a variety of acylating agents such as acid chlorides, anhydrides, and carboxylic acids (activated with coupling agents) to form stable amide derivatives. This common transformation is fundamental in peptide synthesis and the creation of various functional materials. The general reaction involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Alkylation of the methanamine moiety can be achieved using alkyl halides or other alkylating agents. Mono- or di-alkylation can be controlled by stoichiometry and reaction conditions. Direct N-alkylation of aminopyridines can be challenging due to potential side reactions, but methods using lithioaminoanions generated in situ have been shown to be effective for the selective monoalkylation of related aminopyridines. uoanbar.edu.iq For instance, the reaction with an alkyl halide would introduce an alkyl group onto the nitrogen atom, transforming the primary amine into a secondary or tertiary amine, thereby modifying its basicity and nucleophilicity.

Table 1: Representative Acylation and Alkylation Reactions of Primary Amines

| Reaction Type | Reagent Example | Product Type |

|---|---|---|

| Acylation | Acetyl Chloride | N-acetyl amide |

| Acylation | Acetic Anhydride | N-acetyl amide |

| Acylation | Carboxylic Acid + DCC | N-acyl amide |

| Alkylation | Methyl Iodide | N-methyl amine |

| Alkylation | Benzyl Bromide | N-benzyl amine |

The primary amine of this compound can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. ntu.edu.sg This reaction is typically catalyzed by an acid or a base and involves the formation of a carbinolamine intermediate followed by dehydration. Schiff bases are valuable intermediates in organic synthesis and are known for their coordination chemistry and biological activities. echemi.comyoutube.com

The formation of a Schiff base from a related compound, 6-methoxypyridin-3-amine, with pyrrole-2-carbaldehyde has been reported, highlighting the reactivity of the amino group on the methoxypyridine scaffold. echemi.com A similar reaction with this compound and an aldehyde, such as benzaldehyde, would yield the corresponding N-benzylidene derivative. These reactions are often reversible and can be driven to completion by removing water from the reaction mixture.

Table 2: Examples of Schiff Base Formation

| Amine Reactant | Carbonyl Reactant | Product |

|---|---|---|

| This compound | Benzaldehyde | N-((2,6-Dimethoxypyridin-3-yl)methyl)benzenecarboximine |

| This compound | Acetone | N-((2,6-Dimethoxypyridin-3-yl)methyl)propan-2-imine |

| 6-Methoxypyridin-3-amine echemi.com | Pyrrole-2-carbaldehyde | N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine |

The amine group of this compound is susceptible to oxidation. Depending on the oxidizing agent and reaction conditions, various products can be obtained. For instance, mild oxidation can lead to the formation of the corresponding imine or, if performed intramolecularly, could lead to cyclized products. More vigorous oxidation could potentially lead to the cleavage of the C-N bond or oxidation of the aminomethyl group to a carboxylic acid, analogous to the oxidation of methylpyridines (picolines) to picolinic acids. chegg.com The oxidation of primary amines can also be catalyzed by flavoproteins, which typically involves the transfer of a hydride equivalent from a carbon-nitrogen bond to a flavin cofactor. stackexchange.com

Reactivity of the 2,6-Dimethoxypyridine (B38085) Nucleus

The 2,6-dimethoxypyridine ring is an electron-rich aromatic system. The two methoxy (B1213986) groups are strong activating, ortho-, para-directing groups, which significantly influences the reactivity of the pyridine (B92270) nucleus in electrophilic aromatic substitution reactions. Furthermore, these methoxy groups themselves can act as leaving groups in nucleophilic aromatic substitution reactions.

The pyridine ring is generally considered an electron-deficient heterocycle and is less reactive towards electrophilic aromatic substitution than benzene (B151609). uoanbar.edu.iq However, the presence of two strongly electron-donating methoxy groups at the 2- and 6-positions significantly activates the ring towards electrophiles. These groups direct incoming electrophiles to the positions ortho and para to them. In the case of the 2,6-dimethoxypyridine nucleus, the 4-position is para to both methoxy groups, and the 3- and 5-positions are ortho. Given that the 3-position is already substituted, electrophilic attack is most likely to occur at the 5-position, and to a lesser extent, the 4-position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. For example, nitration of activated pyridines can be achieved under milder conditions than for unsubstituted pyridine. researchgate.netgoogle.com Halogenation of substituted pyridines can also be performed with regiochemical control influenced by the existing substituents. nih.gov Friedel-Crafts reactions, however, are generally not successful with pyridine and its derivatives because the nitrogen atom coordinates with the Lewis acid catalyst, deactivating the ring. wikipedia.orgyoutube.com

Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the this compound Nucleus

| Reaction | Electrophile | Major Product (Predicted) |

|---|---|---|

| Nitration | NO₂+ | 5-Nitro-(2,6-dimethoxypyridin-3-yl)methanamine |

| Bromination | Br+ | 5-Bromo-(2,6-dimethoxypyridin-3-yl)methanamine |

| Sulfonation | SO₃ | 5-Sulfonic acid-(2,6-dimethoxypyridin-3-yl)methanamine |

The methoxy groups at the 2- and 6-positions of the pyridine ring are susceptible to nucleophilic displacement. The electron-withdrawing nature of the ring nitrogen atom facilitates nucleophilic aromatic substitution (SNAAr) at these positions. echemi.comstackexchange.com This reactivity is a key feature of 2- and 4-alkoxypyridines.

A study on the nucleophilic amination of methoxypyridines demonstrated that a sodium hydride-lithium iodide system can mediate the displacement of methoxy groups. ntu.edu.sg In the case of 2,6-dimethoxypyridine, a sequential double amination was achieved, where the first amination with piperidine (B6355638) yielded the mono-aminated product, which could then undergo a second amination with pyrrolidine. ntu.edu.sg This indicates that the methoxy groups of this compound are likely reactive towards strong nucleophiles, allowing for the introduction of a variety of substituents at the 2- and 6-positions. The relative ease of displacement could be influenced by the nature of the nucleophile and the reaction conditions.

Table 4: Nucleophilic Aromatic Substitution on 2,6-Dimethoxypyridine

| Substrate | Nucleophile 1 | Product 1 | Nucleophile 2 | Product 2 | Reference |

|---|---|---|---|---|---|

| 2,6-Dimethoxypyridine | Piperidine | 6-Methoxy-2-(piperidin-1-yl)pyridine | Pyrrolidine | 6-(Piperidin-1-yl)-2-(pyrrolidin-1-yl)pyridine | ntu.edu.sg |

Directed Ortho Metalation and Subsequent Electrophilic Quenching

The pyridine core of this compound is electron-rich due to the presence of two methoxy substituents, yet it also contains directing metalation groups (DMGs) that facilitate regioselective functionalization. wikipedia.org The process of directed ortho metalation (DoM) is a powerful strategy for C-H activation, enabling the introduction of a wide array of electrophiles at a specific position on an aromatic ring. organic-chemistry.org In the case of this compound, the molecule possesses three potential directing groups: the two methoxy groups at the C2 and C6 positions, and the aminomethyl group at the C3 position.

Research on substituted 3-(aminomethyl)pyridine (B1677787) derivatives has shown that the aminomethyl group, particularly after N-H deprotonation by a strong organolithium base, can direct lithiation to the C4 position of the pyridine ring. researchgate.net The methoxy group is also a well-established DMG. wikipedia.org The cooperative effect of the C3-aminomethyl group and the C2-methoxy group strongly favors deprotonation at the C4 position. Treatment of this compound with a strong base, such as n-butyllithium or tert-butyllithium, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures (e.g., -78 °C), is expected to generate a transient 4-lithiated intermediate. researchgate.netharvard.edu This organolithium species is a potent nucleophile that can react with a diverse range of electrophiles in a process known as electrophilic quenching. nih.gov This two-step sequence allows for the precise installation of various functional groups at the C4 position, yielding 4-substituted-(2,6-dimethoxypyridin-3-yl)methanamine derivatives. The versatility of this method is highlighted by the variety of electrophiles that can be employed. nih.gov

Table 1: Representative Electrophilic Quenching Reactions of 4-Lithiated this compound

| Electrophile | Functional Group Introduced | Product Class |

|---|---|---|

| Iodine (I₂) | -I | 4-Iodo derivative |

| N,N-Dimethylformamide (DMF) | -CHO | 4-Formyl derivative |

| Carbon dioxide (CO₂) | -COOH | 4-Carboxylic acid derivative |

| Benzaldehyde (PhCHO) | -CH(OH)Ph | 4-(Hydroxy(phenyl)methyl) derivative |

| Trimethylsilyl chloride (TMSCl) | -Si(CH₃)₃ | 4-Trimethylsilyl derivative |

| Benzonitrile (PhCN) | -C(O)Ph | 4-Benzoyl derivative (after hydrolysis) |

Construction of Complex Molecular Architectures Using this compound as a Scaffold

The unique substitution pattern and reactive handles of this compound make it an excellent scaffold for the synthesis of more complex molecular architectures. Both the primary amine of the methanamine moiety and the pyridine ring itself can be elaborated upon to construct intricate chemical structures.

Incorporation into Fused Heterocyclic Ring Systems

Pyridine-fused heterocycles are a prominent structural motif in medicinal chemistry and materials science. bohrium.comias.ac.in this compound serves as a versatile precursor for such systems. Following functionalization via directed ortho metalation at the C4 position, the newly introduced group and the adjacent C3-aminomethyl substituent can participate in cyclization reactions to form a new ring fused to the pyridine core.

For instance, quenching the 4-lithiated intermediate with a nitrile (R-C≡N) followed by acidic workup would yield a 4-acyl-3-(aminomethyl)pyridine derivative. This 1,4-amino-ketone arrangement is a classic precursor for the synthesis of fused pyridopyrroles or other related systems through intramolecular condensation or other cyclization strategies. Similarly, introducing a carboxylic acid or ester group at the C4 position could be followed by an intramolecular amidation to construct a fused pyridolactam. These strategies allow for the transformation of the simple aminopyridine scaffold into more rigid and complex polycyclic structures, which are of significant interest in drug discovery. nih.govresearchgate.net

Synthesis of Multi-Component Compounds and Conjugates

The primary amine functionality of this compound is a key feature that enables its use in both multi-component reactions (MCRs) and the synthesis of molecular conjugates. nih.gov

Multi-component reactions, which combine three or more reactants in a single synthetic operation, are highly efficient for rapidly generating molecular diversity and complexity. rsc.orgnih.gov As a primary amine, this compound can readily participate as the amine component in a variety of well-known MCRs. For example, in an Ugi four-component reaction, it can be combined with an aldehyde, a carboxylic acid, and an isocyanide to produce complex α-acetamidocarboxamide structures. This allows for the modular assembly of diverse libraries of compounds built around the dimethoxypyridine core.

Table 2: Potential Multi-Component Reactions (MCRs) Utilizing this compound

| Reaction Name | Other Components | Resulting Scaffold |

|---|---|---|

| Ugi Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acylamino-carboxamide |

| Passerini Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide (forms an adduct which can be further reacted with the amine) | α-Acyloxy-carboxamide derivative |

| Strecker Synthesis | Aldehyde/Ketone, Cyanide Source (e.g., KCN) | α-Aminonitrile |

| Mannich Reaction | Aldehyde (e.g., Formaldehyde), Active Methylene Compound | β-Amino carbonyl compound |

Furthermore, the nucleophilic primary amine is an ideal handle for creating molecular conjugates. nih.gov It can be acylated with activated carboxylic acids (e.g., acid chlorides, NHS esters) to form stable amide bonds, linking the pyridine scaffold to other molecules such as peptides, fluorophores, or pharmacophores. This approach is fundamental in the development of targeted therapeutics and diagnostic agents. The amine can also react with isocyanates or isothiocyanates to form urea (B33335) or thiourea (B124793) linkages, respectively, providing alternative methods for conjugation.

Advanced Research Applications of 2,6 Dimethoxypyridin 3 Yl Methanamine

Contributions to Ligand Design and Coordination Chemistry

Synthesis of Metal-Organic Complexes and Coordination Polymers

There is currently no available scientific literature detailing the synthesis of metal-organic complexes or coordination polymers using (2,6-Dimethoxypyridin-3-yl)methanamine as a ligand. Research in the field of metal-organic frameworks (MOFs) and coordination polymers often explores a wide variety of organic linkers to create novel structures with diverse properties. However, to date, studies have not reported the incorporation of this compound into these frameworks. The potential of this compound to act as a mono- or bidentate ligand, coordinating through its aminomethyl nitrogen and pyridinic nitrogen, remains theoretically plausible but experimentally unexplored in the available literature.

Investigations into Ligand-Metal Binding Modes and Stoichiometries

Consistent with the lack of synthesized complexes, there are no experimental or computational studies in the reviewed literature that investigate the specific binding modes and stoichiometries of this compound with various metal ions. Characterization techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry, which are essential for elucidating the coordination environment of a ligand, have not been applied to complexes of this compound as none have been reported. Therefore, information regarding its coordination preferences, such as the formation of mononuclear or polynuclear species, and the resulting geometries of such complexes, is not available.

Exploration of this compound in Catalysis

The potential application of metal complexes derived from this compound in the field of catalysis has not been reported in the scientific literature. The design of effective catalysts often relies on the electronic and steric properties of the ligands surrounding a metal center. While the pyridine (B92270) and methanamine moieties of the compound could potentially be modified to tune these properties, no studies have been published that explore its use in catalytic processes such as hydrogenation, oxidation, or cross-coupling reactions.

Explorations in Materials Science and Functional Polymers

In the realm of materials science, the incorporation of specific organic molecules into polymeric matrices can impart unique functional properties. However, a review of the current literature indicates that this compound has not been investigated as a monomer or a functional additive in the development of new polymers or materials. Consequently, there is no data on its potential to influence properties such as thermal stability, conductivity, or optical behavior in polymeric systems.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,6 Dimethoxypyridin 3 Yl Methanamine Derivatives

Methodological Approaches to SAR Elucidation

The elucidation of the structure-activity relationships for (2,6-Dimethoxypyridin-3-yl)methanamine derivatives employs a multifaceted approach, integrating systematic analog synthesis, computational modeling, and biological evaluation to build a comprehensive understanding of how structural modifications influence activity.

Impact of Modifications at the Methanamine Position

The methanamine group at the 3-position serves as a critical linker and a key point for molecular interactions, often forming hydrogen bonds or salt bridges with biological targets. Modifications at this position, such as N-alkylation, N-acylation, or incorporation into heterocyclic systems, have been shown to have a profound impact on biological activity. These changes can alter the basicity, lipophilicity, and conformational flexibility of the side chain, thereby influencing binding affinity and selectivity.

Rational Design Based on Molecular Recognition Principles

Leveraging an understanding of molecular recognition principles is paramount in the rational design of novel this compound derivatives. Techniques such as molecular docking and pharmacophore modeling are employed to predict the binding modes of these compounds within the active sites of target proteins. This computational guidance allows for the design of molecules with optimized geometries and electronic properties for enhanced interaction with specific amino acid residues, leading to improved potency and selectivity.

Correlation of Structural Variations with Molecular Behavior

Influence of Structural Changes on Chemical Reactivity and Stability

The inherent reactivity and metabolic stability of this compound derivatives are intricately linked to their substitution patterns. The methoxy (B1213986) groups at the 2 and 6 positions not only influence the aromaticity of the pyridine (B92270) ring but also can be sites of metabolic cleavage. Altering the electronic nature of the pyridine ring through the introduction of further substituents can modulate the susceptibility of the molecule to oxidative or reductive metabolic pathways. Similarly, modifications to the methanamine side chain can impact its stability and reactivity in various chemical environments.

Modulation of Binding Affinities and Selectivity for Biological Targets

A primary goal of SAR and SPR studies is to understand how structural changes can modulate the binding affinity and selectivity of these compounds for their intended biological targets. By systematically altering different parts of the molecule, researchers can identify key pharmacophoric features and steric constraints that govern binding. For example, the introduction of bulky substituents may enhance van der Waals interactions but could also lead to steric clashes, thereby decreasing affinity. Conversely, the strategic placement of hydrogen bond donors and acceptors can significantly improve binding potency. These studies are crucial for the development of drug candidates with high efficacy and minimal off-target effects.

The following table summarizes the key structural modifications and their observed impact on the molecular properties and biological activity of this compound derivatives.

| Molecular Modification | Impact on Chemical Reactivity & Stability | Impact on Binding Affinity & Selectivity |

| Pyridine Ring Substitution | ||

| Electron-withdrawing groups at C4/C5 | Increased susceptibility to nucleophilic attack | May alter electrostatic interactions with the target |

| Electron-donating groups at C4/C5 | Decreased susceptibility to nucleophilic attack | Can enhance cation-pi interactions |

| Methanamine Position Modification | ||

| N-alkylation | Increased lipophilicity, potential for steric hindrance | Can improve membrane permeability and alter binding orientation |

| N-acylation | Decreased basicity, introduction of hydrogen bond acceptor | May introduce new interactions with the target, affecting affinity |

| Incorporation into heterocycles | Constrained conformation, altered polarity | Can improve selectivity by fitting specific binding pockets |

Computational and Theoretical Chemistry Investigations of 2,6 Dimethoxypyridin 3 Yl Methanamine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the electronic properties that govern the behavior of (2,6-Dimethoxypyridin-3-yl)methanamine.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. For substituted pyridines, DFT calculations, often employing hybrid exchange-correlation functionals, have been shown to provide accurate predictions of various molecular properties. acs.org These calculations can elucidate the geometric and electronic structures, which are crucial for understanding the molecule's stability and reactivity. nih.gov

DFT methods, such as B3LYP with a 6-311G(d,p) basis set, are commonly used for geometry optimization and to predict vibrational frequencies. nih.govresearchgate.net Such studies on related pyridine (B92270) derivatives have demonstrated good agreement between computed and experimental data. researchgate.net The molecular electrostatic potential (MEP), also calculated using DFT, is instrumental in identifying reactive sites. nih.govbhu.ac.in For instance, MEP analysis can reveal regions of electrophilic and nucleophilic character, predicting where the molecule is likely to undergo reactions. nih.govmdpi.com The distribution of electron density, visualized through MEP maps, can indicate sites for potential hydrogen bonding and other intermolecular interactions. nih.gov

Table 1: Representative DFT-Calculated Properties for Substituted Pyridines

| Calculated Property | Typical Method | Information Gained |

|---|---|---|

| Optimized Geometry | B3LYP/6-311G(d,p) | Provides bond lengths, bond angles, and dihedral angles of the most stable molecular conformation. |

| Vibrational Frequencies | B3LYP/6-311G(d,p) | Predicts infrared and Raman spectra, aiding in the characterization of the molecule. researchgate.net |

| Molecular Electrostatic Potential (MEP) | B3LYP/6-311G(d,p) | Identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting reactivity. nih.gov |

| Mulliken Atomic Charges | B3LYP/6-311G(d,p) | Estimates the charge distribution among the atoms in the molecule. bhu.ac.in |

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). youtube.com The HOMO-LUMO energy gap is a critical parameter that provides insights into the molecule's chemical stability and reactivity. researchgate.net A smaller gap generally suggests higher reactivity.

For pyridine derivatives, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. researchgate.net The distribution of the HOMO and LUMO across the molecule indicates the regions involved in electron donation and acceptance, respectively. In this compound, the nitrogen atom of the pyridine ring and the amino group are expected to have significant contributions to the HOMO, making them likely sites for protonation and other electrophilic interactions. The aromatic ring system is typically involved in the LUMO, indicating its potential to accept electrons.

Table 2: Key Parameters from Frontier Molecular Orbital (FMO) Analysis

| Parameter | Significance |

|---|---|

| EHOMO (Energy of the Highest Occupied Molecular Orbital) | Indicates the electron-donating ability of the molecule. youtube.com |

| ELUMO (Energy of the Lowest Unoccupied Molecular Orbital) | Indicates the electron-accepting ability of the molecule. youtube.com |

| HOMO-LUMO Energy Gap (ΔE) | Relates to the chemical reactivity and stability of the molecule. A smaller gap often implies higher reactivity. |

Molecular Modeling and Simulation Studies

Molecular modeling and simulations provide a dynamic perspective on the behavior of this compound, from its preferred shapes to its interactions with other molecules.

Molecular dynamics (MD) simulations can be employed to study the behavior of this compound in a condensed phase, such as in a solvent or interacting with other molecules. These simulations model the atomic motions over time, providing insights into intermolecular interactions like hydrogen bonding and π-π stacking. mdpi.com The methoxy (B1213986) groups and the amino group are capable of acting as hydrogen bond acceptors and donors, respectively, which can lead to the formation of dimers or larger aggregates in the solid state or specific solvation structures in solution. rsc.orgnih.gov The pyridine ring can participate in π-π stacking interactions, which are also important in determining the packing in crystals and interactions with biological macromolecules. researchgate.net

In Silico Screening and Molecular Docking Studies of this compound Derivatives

In silico techniques are widely used in drug discovery to predict the potential biological activity of molecules and to guide the design of new compounds.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. hilarispublisher.com This technique is instrumental in structure-based drug design. For derivatives of this compound, docking studies can be performed to evaluate their potential as inhibitors of specific biological targets. nih.govnih.gov The binding affinity, typically expressed as a docking score or binding energy, provides an estimate of the strength of the interaction between the ligand and the receptor. hilarispublisher.com The analysis of the docked pose can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding.

The presence of electron-donating groups like methoxy and hydroxyl groups can enhance hydrogen bonding interactions with the binding site of a target protein. mdpi.com For example, in studies of other heterocyclic compounds, the presence of a methoxy group was found to be important for kinase inhibition. mdpi.com Virtual screening of libraries of derivatives can be performed to identify compounds with the most promising predicted binding affinities for further experimental investigation. mdpi.comresearchgate.net

Table 3: Common Applications of In Silico Screening and Molecular Docking

| Technique | Purpose | Typical Output |

|---|---|---|

| Virtual Screening | To computationally screen large libraries of compounds to identify potential hits. mdpi.com | A ranked list of compounds based on predicted activity or binding affinity. |

| Molecular Docking | To predict the binding mode and affinity of a ligand to a biological target. hilarispublisher.com | Docking score (e.g., in kcal/mol), predicted binding pose, and key intermolecular interactions. |

| ADME Prediction | To computationally estimate the absorption, distribution, metabolism, and excretion properties of a compound. nih.gov | Predicted values for properties like solubility, permeability, and metabolic stability. |

Prediction of Ligand-Receptor Binding Modes

Information not available in the searched scientific literature. Computational studies such as molecular docking, which predicts the preferred orientation of a ligand when bound to a receptor, have not been published for this compound. Such studies would typically provide data on binding affinity (e.g., docking scores), interaction types (e.g., hydrogen bonds, hydrophobic interactions), and the specific amino acid residues involved in the binding, none of which is available for this compound.

Virtual Screening for Identification of Novel Bioactive Scaffolds

Information not available in the searched scientific literature. There is no evidence in the reviewed literature to suggest that this compound has been used as a query structure or a scaffold in virtual screening campaigns. These computational techniques are employed to search large libraries of compounds to identify those with novel structures that are likely to bind to a specific biological target. The absence of such studies indicates a gap in the exploration of this particular chemical scaffold for drug discovery purposes.

Analytical and Spectroscopic Characterization Methodologies for 2,6 Dimethoxypyridin 3 Yl Methanamine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidationnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of (2,6-Dimethoxypyridin-3-yl)methanamine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon atom.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to each type of proton would be expected. The aromatic protons on the pyridine (B92270) ring would appear as doublets due to coupling with their adjacent proton. The methylene (B1212753) (-CH₂) protons of the aminomethyl group would likely appear as a singlet, while the amine (-NH₂) protons would also produce a singlet, which can be confirmed by D₂O exchange. The two methoxy (B1213986) groups (-OCH₃) would yield a sharp singlet in the upfield region of the spectrum. The integration of these signals would correspond to the number of protons in each group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. For this compound, signals would be expected for the six carbons of the pyridine ring, the two carbons of the methoxy groups, and the carbon of the aminomethyl group. The chemical shifts of the pyridine carbons are influenced by the electron-donating methoxy groups and the aminomethyl substituent.

Expected ¹H NMR Chemical Shifts for this compound

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH (C4-H) | ~7.5-7.8 | Doublet (d) |

| Aromatic CH (C5-H) | ~6.2-6.5 | Doublet (d) |

| Methylene (-CH₂) | ~3.7-3.9 | Singlet (s) |

| Methoxy (-OCH₃) | ~3.9-4.1 | Singlet (s) |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysisresearchgate.net

Mass Spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for determining the exact molecular weight of this compound and for gaining structural insights through the analysis of its fragmentation patterns.

In a typical mass spectrum, the parent molecule would be ionized to produce a molecular ion peak (M⁺). For this compound (C₈H₁₂N₂O₂), the expected monoisotopic mass is approximately 168.09 Da. High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for this compound would likely involve the loss of a methoxy group (-OCH₃), the aminomethyl group (-CH₂NH₂), or cleavage of the pyridine ring. Analyzing these fragments helps to confirm the proposed structure.

Predicted Key Fragments in the Mass Spectrum

| Fragment | m/z (approximate) | Description |

|---|---|---|

| [M]⁺ | 168 | Molecular Ion |

| [M-CH₃]⁺ | 153 | Loss of a methyl radical |

| [M-OCH₃]⁺ | 137 | Loss of a methoxy radical |

Infrared (IR) Spectroscopy for Functional Group Identificationsemanticscholar.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.

The primary amine (-NH₂) group would show characteristic N-H stretching vibrations, typically as a pair of bands in the region of 3300-3500 cm⁻¹. The C-N stretching of the amine would appear around 1020-1250 cm⁻¹. The C-O stretching vibrations of the two methoxy groups would produce strong bands in the 1000-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from the pyridine ring would be observed in the 1400-1600 cm⁻¹ range, while aromatic C-H stretching would appear above 3000 cm⁻¹.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium, often two bands |

| C-H Stretch (Aromatic) | 3010-3100 | Weak to medium |

| C-H Stretch (Aliphatic) | 2850-2960 | Medium |

| C=C, C=N Stretch (Aromatic Ring) | 1400-1600 | Medium to strong |

| C-O Stretch (Methoxy) | 1000-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a ground state to a higher energy state. For aromatic compounds like this compound, the spectrum is characterized by absorptions arising from π-π* and n-π* transitions.

The pyridine ring, being a conjugated system, will exhibit strong π-π* transitions. The presence of the electron-donating methoxy and aminomethyl groups acting as auxochromes is expected to cause a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted pyridine. The n-π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are typically weaker and may be observed at longer wavelengths. Studies on similar aromatic imines and amines show that these transitions are sensitive to the molecular structure and solvent polarity. nih.govnist.gov

X-ray Crystallography for Definitive Solid-State Structure Determinationsemanticscholar.org

X-ray crystallography is the most definitive method for determining the three-dimensional atomic and molecular structure of a crystalline solid. semanticscholar.org If a suitable single crystal of this compound or its derivatives can be grown, this technique can provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state. researchgate.netresearchgate.net

This analysis would confirm the planar geometry of the pyridine ring and the spatial arrangement of the methoxy and aminomethyl substituents. Furthermore, it would reveal details about hydrogen bonding interactions, particularly involving the amine group, which can influence the crystal packing and the physical properties of the compound.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic techniques are fundamental for separating the target compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of pyridine derivatives. nih.govhelixchrom.com For this compound, a reverse-phase HPLC method would likely be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the area of its corresponding peak in the chromatogram. A high purity sample would ideally show a single, sharp peak. europa.eu

Gas Chromatography (GC): As a volatile to semi-volatile compound, this compound can also be analyzed by gas chromatography, often coupled with a mass spectrometer (GC-MS) for definitive identification. cdc.gov The retention time of the compound in the GC column is a characteristic property that can be used for identification and quantification. The Kovats retention index, a measure of retention time relative to n-alkanes, is a standardized value that can aid in compound identification. nih.gov

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 2,6-Dimethoxypyridine (B38085) |

| Acetonitrile |

| Methanol |

Q & A

Basic Research Questions

Q. What spectroscopic methods are recommended for confirming the structure of (2,6-Dimethoxypyridin-3-yl)methanamine?

- Methodology : Use a combination of 1H/13C NMR to identify aromatic protons (2,6-dimethoxy substitution) and the methanamine (-CH2NH2) group. The methoxy groups typically appear as singlets (~δ 3.8–4.0 ppm), while the pyridine ring protons show characteristic splitting patterns. IR spectroscopy can confirm NH2 stretching (~3300–3500 cm⁻¹) and C-O vibrations (~1250 cm⁻¹). Mass spectrometry (EI/ESI) should match the molecular ion peak (C8H12N2O2, MW 168.20 g/mol) and fragmentation patterns. Purity validation via HPLC (C18 column, acetonitrile/water gradient) is advised .

Q. What synthetic routes are feasible for this compound?

- Methodology :

- Route 1 : Reductive amination of 2,6-dimethoxypyridine-3-carbaldehyde using ammonium acetate and NaBH4/MeOH .

- Route 2 : Nucleophilic substitution on 3-(bromomethyl)-2,6-dimethoxypyridine with ammonia under controlled pH (e.g., NH3/THF, 0–5°C) .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and isolate via column chromatography. Confirm yield and purity by NMR and HPLC .

Q. What safety protocols are critical during handling?

- Guidelines :

- Personal Protection : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation (H335 hazard) .

- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15 min. Store separately from oxidizing agents and acids .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in derivatives of this compound?

- Methodology :

- Data Collection : Use single crystals grown via slow evaporation (e.g., ethanol/water). Collect high-resolution data (<1.0 Å) at 120 K to minimize thermal motion .

- Refinement : Employ SHELXL ( ) for structure solution. Analyze hydrogen bonding (e.g., N-H···O interactions) and torsional angles to confirm stereochemistry. Cross-validate with DFT-calculated geometries .

Q. How to address contradictory bioactivity results across studies?

- Troubleshooting :

- Purity Verification : Use HPLC-MS to rule out impurities (>98% purity required).

- Assay Conditions : Test under standardized pH, temperature, and solvent (e.g., DMSO stock concentration ≤0.1% to avoid cytotoxicity).

- Orthogonal Assays : Combine enzymatic assays (e.g., kinase inhibition) with cellular viability tests (MTT assay) to confirm specificity .

Q. What strategies enable regioselective functionalization of the pyridine ring?

- Methodology :

- Directing Groups : Exploit the 3-methanamine group as a directing agent for electrophilic substitution. For example, Pd-catalyzed C-H activation at the 4-position using Boc-protected amine .

- Protection/Deprotection : Temporarily protect the -NH2 group with tert-butoxycarbonyl (Boc) to prevent undesired side reactions during halogenation or coupling steps .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.